molecular formula C25H30N8O2 B10828000 Pim1-IN-1

Pim1-IN-1

Cat. No.: B10828000
M. Wt: 474.6 g/mol
InChI Key: BKDLGAKRAHVMNP-UHFFFAOYSA-N
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Description

PIM1-IN-1 is a selective inhibitor of the proviral integration site for Moloney-murine leukemia 1 (PIM1) kinase. PIM1 kinase is a serine/threonine protein kinase that plays a crucial role in cell survival, proliferation, and differentiation. It is implicated in various cancers, including hematologic malignancies and solid tumors .

Properties

Molecular Formula

C25H30N8O2

Molecular Weight

474.6 g/mol

IUPAC Name

2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]-N-(piperidin-4-ylmethyl)quinolin-8-amine

InChI

InChI=1S/C25H30N8O2/c1-34-13-11-32-12-14-35-23-21(32)16-28-33-24(30-31-25(23)33)20-6-5-18-3-2-4-19(22(18)29-20)27-15-17-7-9-26-10-8-17/h2-6,16-17,26-27H,7-15H2,1H3

InChI Key

BKDLGAKRAHVMNP-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCOC2=C1C=NN3C2=NN=C3C4=NC5=C(C=CC=C5NCC6CCNCC6)C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: PIM1-IN-1 can be synthesized through a series of chemical reactions involving the formation of key intermediates. The synthesis typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve multiple purification steps, such as crystallization and chromatography, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: PIM1-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

In Vitro Studies

Pim1-IN-1 has been evaluated across several cancer cell lines:

  • Lymphoma Cell Lines : In studies involving Raji and Daudi cells, treatment with this compound resulted in significant reductions in cell viability at concentrations above 10 µM, with a nearly complete inhibition at 40 µM .
Cell LineConcentration (µM)Viability Reduction (%)
Daudi1050
Daudi4098
Raji2050
Raji40~85

In Vivo Studies

In mouse models, particularly with prostate cancer cells such as DU145 and TRAMP-C1, this compound demonstrated:

  • Tumor Growth Inhibition : Treatment led to a marked decrease in tumor volume compared to control groups. The mechanism involved downregulation of PIM-1 expression and activation of apoptotic pathways .

Combination Therapies

This compound shows promise when used in combination with other chemotherapeutics:

  • Synergistic Effects : When combined with cisplatin or epirubicin, the antitumor activity of this compound was significantly enhanced, suggesting potential for combination therapies in clinical settings .

Targeting Stemness Phenotypes

Research indicates that PIM-1 may play a role in maintaining stem-like properties in cancer cells:

  • Stem Cell Resistance : By inhibiting PIM-1, this compound could potentially reduce the stemness characteristics of tumors, making them more susceptible to conventional therapies .

Case Studies and Research Findings

Several studies have documented the effects of this compound on different cancer types:

  • Prostate Cancer : A study demonstrated that silencing PIM-1 using siRNA or small molecule inhibitors like this compound led to decreased proliferation and increased apoptosis in PC3 prostate cancer cells .
  • Hematological Malignancies : Inhibitors like this compound have been shown to effectively reduce tumor growth and enhance apoptosis in leukemia models .

Mechanism of Action

PIM1-IN-1 exerts its effects by selectively inhibiting the activity of PIM1 kinase. The inhibition of PIM1 kinase disrupts various signaling pathways involved in cell survival, proliferation, and differentiation. This leads to the suppression of tumor growth and the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the JAK-STAT and PI3K-AKT pathways .

Comparison with Similar Compounds

Uniqueness: PIM1-IN-1 is unique due to its high selectivity for PIM1 kinase, making it a valuable tool for studying the specific role of PIM1 in various biological processes and diseases. Its selectivity also reduces off-target effects, enhancing its therapeutic potential .

Biological Activity

Pim1-IN-1 is a selective small-molecule inhibitor targeting the PIM1 kinase, which plays a significant role in various cancers, including hematological malignancies and solid tumors. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical models, and potential as a therapeutic agent.

Overview of PIM1 Kinase

PIM1 (Proviral Integration site for Moloney Murine Leukemia Virus 1) is a serine/threonine kinase that is constitutively active and involved in cell survival, proliferation, and apoptosis. Overexpression of PIM1 is associated with poor prognosis in several cancers, including prostate cancer and triple-negative breast cancer (TNBC) . The kinase's activity is regulated through various signaling pathways, primarily involving cytokines such as IL-3 and GM-CSF .

This compound inhibits PIM1 kinase activity by binding to its ATP-binding site, thereby preventing phosphorylation of downstream targets involved in cell survival and proliferation. This inhibition leads to:

  • Decreased cell viability : In vitro studies have shown that this compound treatment reduces the viability of cancer cells expressing high levels of PIM1.
  • Induction of apoptosis : The compound promotes apoptosis in cancer cells by disrupting the PIM1/Hsp90 complex, leading to decreased levels of anti-apoptotic proteins such as Bad and increased activation of caspase-9 .

Case Studies

Several studies have demonstrated the efficacy of this compound in preclinical models:

  • Prostate Cancer : In SCID mice injected with DU145 prostate cancer cells, treatment with this compound resulted in significant tumor growth inhibition compared to control groups .
  • Triple-Negative Breast Cancer : In TNBC models, this compound not only inhibited tumor growth but also sensitized cells to standard chemotherapeutic agents .

Data Table: Efficacy of this compound in Various Cancer Models

Cancer TypeModel TypeTreatment OutcomeReference
Prostate CancerSCID miceSignificant tumor growth inhibition
Triple-Negative BCMouse modelEnhanced sensitivity to chemotherapy
LeukemiaK562 cellsReduced cell viability

Potential Clinical Applications

Given its mechanism of action and efficacy in preclinical studies, this compound holds promise for clinical applications:

  • Combination Therapy : The compound may be particularly effective when used alongside existing chemotherapeutics, enhancing their efficacy while reducing resistance mechanisms observed in tumors .
  • Biomarker Development : PIM1 expression levels could serve as a biomarker for patient selection in clinical trials involving this compound .

Q & A

Basic Research Questions

Q. What experimental controls are essential when assessing Pim1-IN-1 specificity in kinase inhibition assays?

  • Methodological Answer : Include positive controls (e.g., known Pim1 inhibitors like SGI-1776) and negative controls (e.g., inactive analogs of this compound) to validate assay specificity. Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to rule off-target effects. Dose-response curves should be replicated across ≥3 independent experiments to confirm IC₅₀ consistency .
  • Data Interpretation : A ≥10-fold selectivity over closely related kinases (e.g., Pim2/Pim3) is recommended to confirm specificity. Statistical analysis (e.g., two-way ANOVA) must account for batch effects in cell-based assays .

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

  • Protocol Optimization : Use logarithmic serial dilution (e.g., 0.1 nM–10 µM) to capture full dynamic range. Include vehicle controls (DMSO ≤0.1%) and normalize data to baseline activity. Pre-incubate cells with this compound for ≥1 hour to ensure target engagement .
  • Statistical Rigor : Report Hill slopes and R² values for curve fitting. Outliers should be defined using methods like Grubbs’ test (α=0.05) to minimize false positives .

Q. What in vitro models are most appropriate for validating this compound’s anti-proliferative effects?

  • Model Selection : Use Pim1-overexpressing cell lines (e.g., LNCaP for prostate cancer) with isogenic controls. For viability assays, combine ATP-based methods (CellTiter-Glo®) with apoptosis markers (Annexin V/PI) to distinguish cytostatic vs. cytotoxic effects .
  • Limitations : Address potential confounding factors like Myc co-activation, as Pim1 synergizes with Myc-driven pathways. Include Myc knockdown models to isolate Pim1-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy studies of this compound?

  • Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Compare in vitro IC₅₀ values with achievable in vivo drug levels .
  • Metabolite Interference : Test major metabolites (e.g., hydroxylated derivatives) for off-target activity. Use cassette dosing in preclinical models to assess combinatorial effects .

Q. What strategies optimize this compound’s therapeutic window in combination therapies?

  • Synergy Screening : Use Chou-Talalay combination indices (CI <1 indicates synergy) with standard chemotherapeutics (e.g., docetaxel). Prioritize combinations showing enhanced efficacy in Pim1-high tumors via RNA-seq stratification .
  • Toxicity Mitigation : Monitor hematological/ hepatic toxicity in murine models using serum biomarkers (ALT, AST). Adjust dosing schedules to minimize overlap with cytotoxic agents’ peak toxicity periods .

Q. How should contradictory findings about this compound’s role in apoptosis be addressed?

  • Context-Dependent Mechanisms : Stratify results by cellular stress conditions (e.g., hypoxia, nutrient deprivation). Use CRISPR-Cas9 Pim1 knockouts to isolate apoptosis pathways (e.g., BAD phosphorylation vs. mTOR cross-talk) .
  • Data Harmonization : Apply multi-omics integration (proteomics/transcriptomics) to identify compensatory pathways activated upon Pim1 inhibition .

Methodological Frameworks

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (variable slope) using tools like GraphPad Prism®. Report 95% confidence intervals for IC₅₀/EC₅₀ values .
  • Meta-Analysis : Aggregate data from independent studies using random-effects models to account for heterogeneity (e.g., I² statistic) .

Q. How can researchers validate this compound’s target engagement in complex biological systems?

  • Biochemical Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding in intact cells. Combine with phospho-flow cytometry to correlate target engagement with downstream signaling (e.g., p-BAD S112) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.